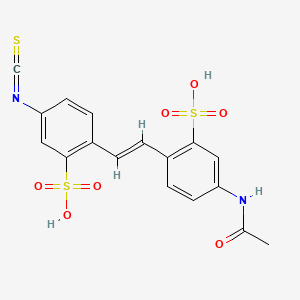
4-Acetamido-4'-isothiocyanostilbene-2,2'-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-4'-isothiocyanostilbene-2,2'-disulphonic acid is a stilbenoid.
A non-penetrating amino reagent (commonly called SITS) which acts as an inhibitor of anion transport in erythrocytes and other cells.
Scientific Research Applications
Fluorescent Labeling of Cell Membranes
4-Acetamido-4'-isothiocyanostilbene-2,2'-disulphonic acid has been used as a fluorescent reagent for specifically labeling the outer components of the plasma membrane. This reagent reacts with a fixed number of sites on the surface of cells like ox erythrocytes, making it valuable for understanding cell membrane dynamics (Maddy, 1964).
Characterization of Stilbene Derivatives
SITS has been prepared in its E isomeric form and transformed into the Z isomers by visible light irradiation. Its structural characterization, including infrared and nuclear magnetic resonance spectra, informs its chemical behavior and interaction with biological systems (Jakobsen & Horobin, 1989).
Insulin Release Stimulation
SITS, as an amino-reactive probe of plasma membranes, can stimulate insulin release from pancreatic islets. This effect can be influenced by external factors like adrenaline or calcium levels (Hellman et al., 1973).
Effects on Ca2+ Transport in Muscle Cells
This compound affects Ca2+ transport by plasma membrane vesicles in muscle cells, inhibiting ATP-dependent Ca2+ uptake and reducing the leak from loaded vesicles. Its influence on cellular ion transport provides insights into muscle cell physiology (Rangachari et al., 1984).
Immunofluorescence Applications
SITS has been utilized in immunofluorescence studies, particularly for labeling cytoplasmic and membrane-bound antigens in cell preparations. Its unique fluorescent properties enable detailed cellular imaging (Rothbarth et al., 1978).
properties
CAS RN |
27816-59-7 |
|---|---|
Product Name |
4-Acetamido-4'-isothiocyanostilbene-2,2'-disulphonic acid |
Molecular Formula |
C17H14N2O7S3 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O7S3/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26)/b3-2+ |
InChI Key |
YJCCSLGGODRWKK-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)O)S(=O)(=O)O |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O)S(=O)(=O)O |
Other CAS RN |
27816-59-7 51023-76-8 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
51023-76-8 (di-hydrochloride salt) |
synonyms |
4 Acetamido 4' isothiocyanatostilbene 2,2' disulfonic Acid 4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic Acid 4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic Acid, Disodium Salt Disodium Salt, SITS SITS SITS Disodium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



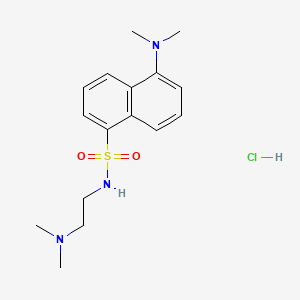
![(2R)-3-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4-hydroxy-5-oxopentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-1-[(2S)-2,5-diamino-3-hydroxy-5-oxopentanoyl]-3-hydroxy-4-methyl-4-(3-sulfooxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B1230816.png)
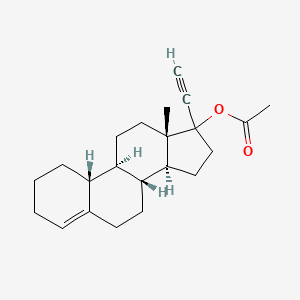
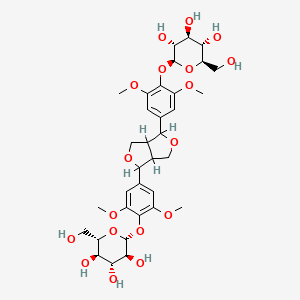
![4-amino-N-[(5S,6S)-1-azabicyclo[3.3.1]nonan-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B1230821.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-4-triazolecarboxamide](/img/structure/B1230828.png)
![3-Pyridinecarboxylic acid 2-[[oxo-(2-oxo-1-benzopyran-3-yl)methyl]amino]ethyl ester](/img/structure/B1230829.png)
![4-amino-7-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1230830.png)
![2-[5-Ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B1230832.png)
![3-(2-furanyl)-N-[3-(2-furanyl)-4-methylpentyl]-4-phenylbutanamide](/img/structure/B1230833.png)
![4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B1230834.png)
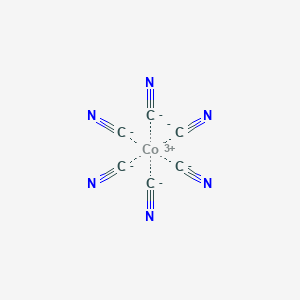

![6-methyl-2-[[oxo-[4-(1-pyrrolidinylsulfonyl)phenyl]methyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1230840.png)